molecular formula C21H16Cl2N4O4 B10877561 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B10877561
M. Wt: 459.3 g/mol
InChI Key: NGUVTANWGZUPPV-WYMPLXKRSA-N
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Description

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene hydrazinyl group, a methoxyphenyl group, and a nitrobenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH^-).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-aminobenzamide .

Scientific Research Applications

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]quinazoline
  • ETHYL (2E)-2-(2,4-DICHLOROBENZYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities .

Properties

Molecular Formula

C21H16Cl2N4O4

Molecular Weight

459.3 g/mol

IUPAC Name

4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide

InChI

InChI=1S/C21H16Cl2N4O4/c1-31-17-7-5-16(6-8-17)25-21(28)13-3-9-19(20(10-13)27(29)30)26-24-12-14-2-4-15(22)11-18(14)23/h2-12,26H,1H3,(H,25,28)/b24-12+

InChI Key

NGUVTANWGZUPPV-WYMPLXKRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NN=CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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